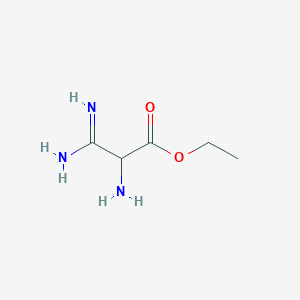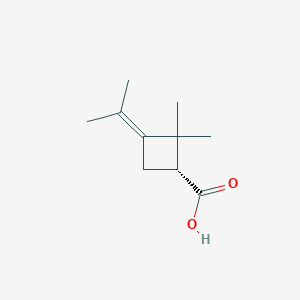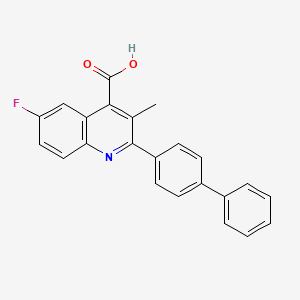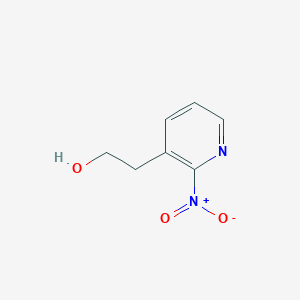
2-nitro-3-Pyridineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-3-Pyridineethanol is a heterocyclic organic compound with a pyridine ring substituted with a hydroxyethyl group at the third position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-3-Pyridineethanol typically involves the nitration of 3-(2-Hydroxyethyl)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be explored to improve the selectivity and reduce the environmental impact of the nitration process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 3-(2-Aminoethyl)-2-nitropyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-nitro-3-Pyridineethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-3-Pyridineethanol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyethyl and nitro groups play crucial roles in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
3-(2-Hydroxyethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitropyridine: Lacks the hydroxyethyl group, which affects its solubility and reactivity.
3-(2-Hydroxyethyl)-4-nitropyridine: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.
Uniqueness: 2-nitro-3-Pyridineethanol is unique due to the presence of both the hydroxyethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(2-nitropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-6-2-1-4-8-7(6)9(11)12/h1-2,4,10H,3,5H2 |
InChI Key |
AYHBNOVBZWYIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
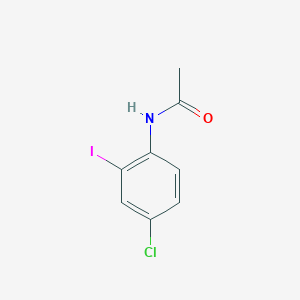
![4-Chloro-2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8622836.png)
![[(2-Chloroethyl)selanyl]benzene](/img/structure/B8622843.png)
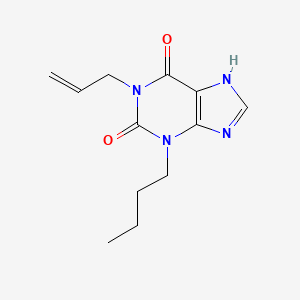
![6,8-Dimethyl-1H-1lambda~6~-pyrimido[1,2-b][1,2,4,6]thiatriazine-1,1,3(2H)-trione](/img/structure/B8622860.png)
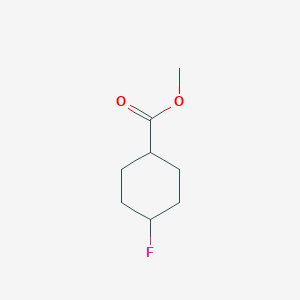
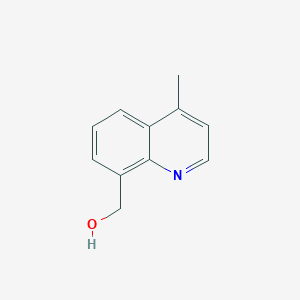
![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)
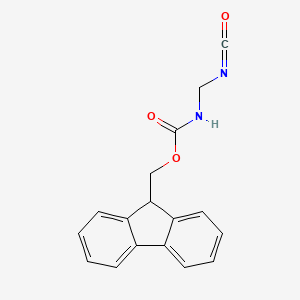
![N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B8622887.png)

